(4-Chlorophenyl)hydrazine hydrochloride hydrate
CAS No.:
Cat. No.: VC13495105
Molecular Formula: C6H10Cl2N2O
Molecular Weight: 197.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10Cl2N2O |
|---|---|
| Molecular Weight | 197.06 g/mol |
| IUPAC Name | (4-chlorophenyl)hydrazine;hydrate;hydrochloride |
| Standard InChI | InChI=1S/C6H7ClN2.ClH.H2O/c7-5-1-3-6(9-8)4-2-5;;/h1-4,9H,8H2;1H;1H2 |
| Standard InChI Key | PZOOJSWCXWTGFM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1NN)Cl.O.Cl |
Introduction
Chemical Identification and Structural Properties
(4-Chlorophenyl)hydrazine hydrochloride hydrate is a derivative of phenylhydrazine featuring a chlorine substituent at the para position and a hydrochloride salt. The anhydrous form (C₆H₈Cl₂N₂) has a molecular weight of 179.05 g/mol, a density of 1.32 g/cm³, and a melting point of 216°C (with decomposition) . The hydrate variant likely incorporates water molecules into its crystalline structure, though specific stoichiometric data remain unverified in available literature.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈Cl₂N₂ (anhydrous) | |
| Molecular Weight | 179.05 g/mol | |
| Melting Point | 216°C (dec.) | |
| Boiling Point | 265.3°C at 760 mmHg | |
| Density | 1.32 g/cm³ | |
| Flash Point | 114.2°C |
The compound’s crystal structure is stabilized by hydrogen bonding between the hydrazine group and chloride ions, as inferred from analogous hydrazine hydrochloride derivatives .
Synthesis Methodologies
Diazotization-Reduction Pathway
The primary synthesis route involves diazotization of 4-chloroaniline followed by reduction. In a patented method , 4-chloroaniline undergoes diazotization with sodium nitrite under acidic conditions (5–10°C), yielding a diazonium salt. Subsequent reduction with ammonium sulfite at 50–60°C produces the target compound with a yield of 98.2% .
Critical Reaction Parameters:
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Temperature Control: Maintaining 5–10°C during diazotization prevents premature decomposition of the diazonium salt .
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Catalyst Optimization: Use of 5% ruthenium-carbon catalyst enhances hydrogenation efficiency, reducing reaction time to 4 hours .
Catalytic Hydrogenation
An alternative approach employs catalytic hydrogenation with ruthenium-carbon under 0.5 MPa hydrogen pressure. This method achieves a purity of 99.7% by minimizing side reactions, a significant improvement over traditional sulfite-based reductions .
Thermodynamic and Kinetic Behavior
The compound’s thermal stability is limited, with decomposition commencing at 216°C . Kinetic studies of its reduction reactions reveal a second-order dependence on ammonium sulfite concentration, suggesting a bimolecular mechanism during the electron transfer step .
Industrial and Research Applications
While the hydrate form’s applications are undocumented, the hydrochloride variant is pivotal in synthesizing heterocyclic compounds, including indoles and pyrazoles, which are intermediates in antiviral and antifungal agents . Its utility in coordination chemistry for metal-ligand complexes is also under exploration.
Discrepancies and Research Gaps
Notably, the hydrate form of (4-chlorophenyl)hydrazine hydrochloride is absent from peer-reviewed studies and patents, suggesting either a nomenclature inconsistency or a specialized variant with limited industrial relevance. Researchers are advised to verify the hydrate’s existence through crystallographic analysis or moisture absorption studies.
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